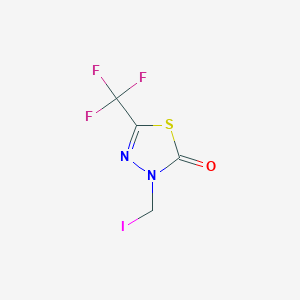
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the iodomethyl and trifluoromethyl groups in this compound makes it particularly interesting for various chemical applications due to their unique electronic and steric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of thiadiazole precursors using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require the use of solvents like acetone or acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, amines, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions . Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with molecular targets through its iodomethyl and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules . The pathways involved in these interactions depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Bromomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- 3-(Fluoromethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
Uniqueness
3-(Iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the presence of the iodomethyl group, which provides distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate for the synthesis of more complex molecules .
Propriétés
Numéro CAS |
88976-84-5 |
|---|---|
Formule moléculaire |
C4H2F3IN2OS |
Poids moléculaire |
310.04 g/mol |
Nom IUPAC |
3-(iodomethyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C4H2F3IN2OS/c5-4(6,7)2-9-10(1-8)3(11)12-2/h1H2 |
Clé InChI |
MLSXBPDARHQXEH-UHFFFAOYSA-N |
SMILES canonique |
C(N1C(=O)SC(=N1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)
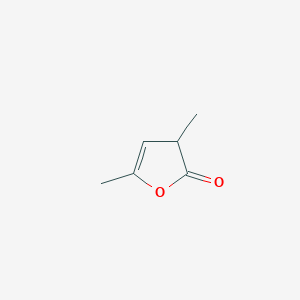
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-phenylethyl)thiourea](/img/structure/B14136006.png)
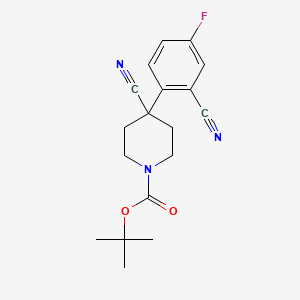
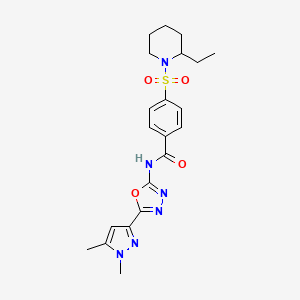
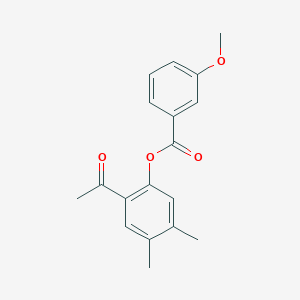
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
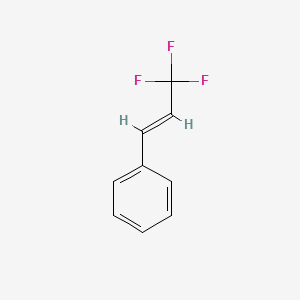
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
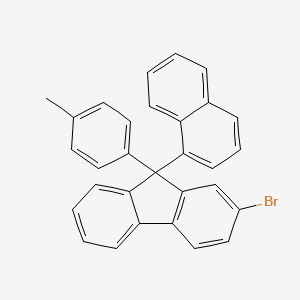
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
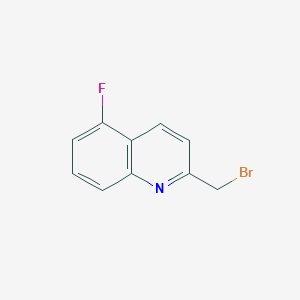
![3-[7-(4-Aminophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B14136079.png)
